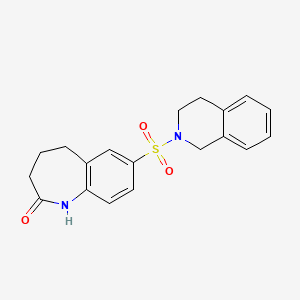
7-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a complex organic compound with a multifaceted structure that encompasses several heterocyclic rings. It is known for its unique biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one typically involves multi-step processes that include the formation of the benzazepine ring system and the subsequent attachment of the sulfonyl and isoquinoline groups
Industrial Production Methods
Industrial-scale production of this compound requires robust and reproducible methods to ensure high yields and purity. This often involves optimizing reaction conditions such as temperature, solvents, and catalysts, as well as employing efficient purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can undergo various chemical reactions, including:
Oxidation: : Can be oxidized to form sulfoxides and sulfones.
Reduction: : The compound can be reduced to remove sulfonyl groups or to hydrogenate the benzazepine ring.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, allowing for the modification of the benzazepine and isoquinoline structures.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid (m-CPBA) or peracetic acid.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Reagents such as halides, sulfonates, and organometallic compounds under varying conditions of temperature and solvent.
Major Products
The reactions produce a variety of derivatives, including sulfoxides, sulfones, reduced benzazepine analogs, and substituted isoquinoline compounds.
Scientific Research Applications
7-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is utilized in several research areas:
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Used in the study of receptor interactions and signaling pathways.
Medicine: : Explored for its potential as a therapeutic agent in conditions like neurodegenerative diseases, due to its interaction with specific molecular targets.
Industry: : Employed in the development of new materials with desirable properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The sulfonyl group is often involved in forming strong interactions with target proteins, while the benzazepine and isoquinoline rings may facilitate binding through hydrophobic interactions and pi-stacking.
Comparison with Similar Compounds
Uniqueness
Compared to other sulfonyl-containing compounds, 7-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one stands out due to its intricate structure that combines the properties of benzazepine and isoquinoline rings, offering a unique profile of biological activities.
Similar Compounds
7-(3,4-dihydroisoquinolin-1-ylsulfonyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
7-(quinolin-2-ylsulfonyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
7-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzazepine analogs
Each of these analogs shares some structural components but may differ in the position and nature of the substituents, influencing their respective properties and applications.
Properties
IUPAC Name |
7-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c22-19-7-3-6-15-12-17(8-9-18(15)20-19)25(23,24)21-11-10-14-4-1-2-5-16(14)13-21/h1-2,4-5,8-9,12H,3,6-7,10-11,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTSSCNZGWYDGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)NC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














